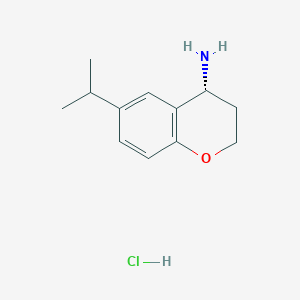
(r)-6-isopropylchroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Isopropylchroman-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chroman structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an isopropyl group and an amine group at specific positions on the chroman ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Isopropylchroman-4-amine hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Resolution of Enantiomers: The racemic mixture obtained from the above steps can be resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-6-Isopropylchroman-4-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-6-Isopropylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Acylation: The amine group can also undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Acylation: Acyl chlorides, anhydrides, basic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated or alkoxylated derivatives.
Acylation: Amides.
Scientific Research Applications
®-6-Isopropylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter modulator and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-6-Isopropylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways. It acts as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters. This modulation can lead to changes in neuronal signaling and has potential therapeutic implications for conditions such as depression, anxiety, and neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Isopropylchroman-4-amine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
6-Isopropylchroman-4-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
Chromans: A class of compounds with similar bicyclic structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
®-6-Isopropylchroman-4-amine hydrochloride is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or other chroman derivatives. This stereochemistry can influence its pharmacokinetics, pharmacodynamics, and overall efficacy in therapeutic applications.
Properties
IUPAC Name |
(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12;/h3-4,7-8,11H,5-6,13H2,1-2H3;1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGWECWQYNDBFZ-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)OCC[C@H]2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
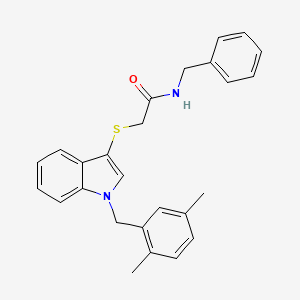
![3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2419802.png)
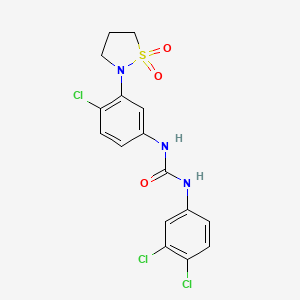
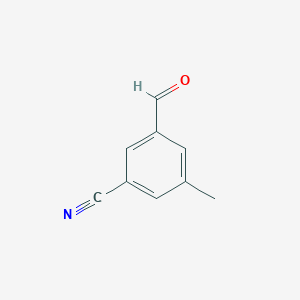
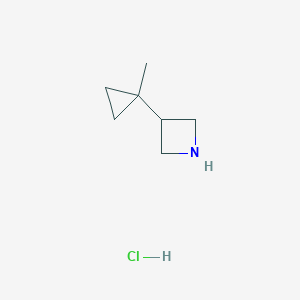

![2-Chloro-N-[4-(2,2-difluoroethyl)-3-oxo-1,4-benzothiazin-6-yl]acetamide](/img/structure/B2419811.png)

![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)
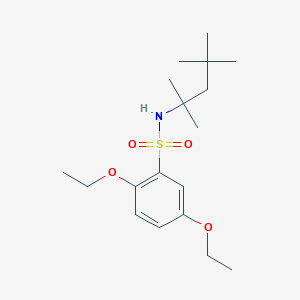

![4-[N-(phenoxycarbonyl)4-ethylbenzenesulfonamido]phenyl phenyl carbonate](/img/structure/B2419818.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
